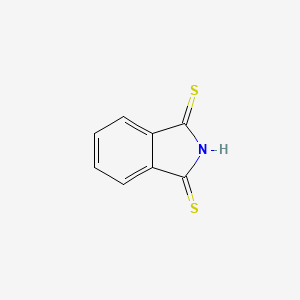

1H-isoindole-1,3(2H)-dithione

描述

异吲哚啉-1,3-二硫酮是一种杂环化合物,其分子式为 C₈H₅NS₂。其特征在于含氮和硫原子的稠环体系。

准备方法

合成路线和反应条件: 异吲哚啉-1,3-二硫酮可以通过多种方法合成。一种常见的方法是将邻苯二甲酸酐与硫脲在酸性条件下反应,生成所需的二硫酮化合物。 该反应通常需要加热和催化剂的参与才能有效进行 .

工业生产方法: 在工业生产中,异吲哚啉-1,3-二硫酮的合成通常涉及大规模间歇反应。该工艺针对高收率和高纯度进行了优化,并严格控制反应参数,如温度、压力和催化剂浓度。 人们还探索了使用连续流反应器以提高生产效率并减少浪费 .

化学反应分析

反应类型: 异吲哚啉-1,3-二硫酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜和砜。

还原: 还原反应可以将异吲哚啉-1,3-二硫酮转化为相应的硫醇衍生物。

常见试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 在碱性或酸性条件下使用胺和醇等亲核试剂.

主要生成物:

氧化: 亚砜和砜。

还原: 硫醇衍生物。

取代: 各种取代的异吲哚啉-1,3-二硫酮衍生物.

科学研究应用

Synthesis and Structural Characterization

The synthesis of 1H-isoindole-1,3(2H)-dithione derivatives typically involves various methods such as condensation reactions and cyclization processes. These methods lead to the formation of compounds with varying substituents that can significantly influence their biological activity.

- Example Synthesis : A study synthesized several derivatives through the reaction of isoindole-1,3-dione with thioketones. The resulting compounds were characterized using techniques like NMR and mass spectrometry to confirm their structures .

Antimicrobial Properties

Research has shown that this compound derivatives exhibit potent antimicrobial activity against various pathogens. For instance, certain derivatives demonstrated significant inhibition zones comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Inhibition Zone |

|---|---|---|

| Compound 1 | Antibacterial | 15 mm |

| Compound 2 | Antifungal | 8 mm |

Anticancer Activity

Several derivatives have been evaluated for their anticancer properties, showing effectiveness against human cancer cell lines such as Caco-2 and HCT-116. Notably, these compounds induced apoptosis and arrested the cell cycle in treated cells .

Neuroprotective Effects

The neuroprotective potential of isoindole derivatives has been explored in the context of Alzheimer's disease. Compounds have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegeneration. Molecular docking studies have provided insights into their binding affinities and mechanisms of action .

Case Study: Antimicrobial Evaluation

A recent study synthesized a series of isoindole derivatives and evaluated their antimicrobial activity against specific bacterial strains. The results indicated that certain compounds were more effective than traditional treatments, highlighting their potential as novel antimicrobial agents .

Case Study: Neurodegenerative Disease Research

Another research effort focused on the neuroprotective effects of isoindole derivatives in models of Alzheimer's disease. The findings suggested that these compounds could serve as lead candidates for developing new treatments aimed at inhibiting cholinesterases and reducing amyloid plaque formation .

作用机制

异吲哚啉-1,3-二硫酮发挥作用的机制涉及与各种分子靶标的相互作用。例如,在生物系统中,该化合物可以与酶和蛋白质相互作用,从而导致特定途径的抑制或激活。 该化合物中的硫原子在这些相互作用中起着至关重要的作用,通常与靶分子形成共价键 .

类似化合物:

异吲哚啉-1,3-二酮: 结构相似,但缺少异吲哚啉-1,3-二硫酮中的硫原子。

邻苯二甲酰亚胺: 另一种相关化合物,常用于药物合成。

硫代酰胺: 与异吲哚啉-1,3-二硫酮类似的含硫和氮的化合物

独特性: 异吲哚啉-1,3-二硫酮由于其双硫原子而具有独特性,这赋予了它独特的化学反应性和生物活性。 这使其成为开发新材料和治疗剂的宝贵化合物 .

相似化合物的比较

Isoindoline-1,3-Dione: Similar in structure but lacks the sulfur atoms present in Isoindolin-1,3-Dithione.

Phthalimide: Another related compound, commonly used in the synthesis of pharmaceuticals.

Thioamides: Compounds containing sulfur and nitrogen, similar to Isoindolin-1,3-Dithione

Uniqueness: Isoindolin-1,3-Dithione is unique due to its dual sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .

生物活性

1H-Isoindole-1,3(2H)-dithione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological potential, and synthesis methods.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that includes sulfur atoms, contributing to its reactivity and biological activity. The molecular formula is with notable features such as:

- Molecular Weight : 195.28 g/mol

- Melting Point : Variable depending on substitution patterns.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular:

- Fungicidal Activity : Some derivatives have shown effectiveness against various fungal strains, indicating potential use in antifungal therapies .

- Bacterial Inhibition : Compounds have been tested against Gram-positive and Gram-negative bacteria, with varying degrees of success.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through cyclooxygenase (COX) inhibition:

- COX Inhibition : Several derivatives were found to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. Notably, some compounds showed a higher COX-2/COX-1 ratio compared to meloxicam, a standard anti-inflammatory drug .

Antioxidant Activity

This compound derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS):

- Oxidative Stress Scavenging : The compounds exhibited significant antioxidant activity, which is crucial for protecting cells from oxidative damage .

Synthesis Methods

The synthesis of this compound typically involves the reaction of phthalic acid with dithiophosphates or through the alkylation of dithiophthalimide under controlled conditions. Recent advancements have focused on developing more efficient synthetic routes:

| Method | Description | Yield |

|---|---|---|

| Traditional Method | Reaction of phthalic acid with Lawesson’s reagent | Moderate |

| New One-Pot Synthesis | Reaction of N-substituted 2,N-dilithiobenzothioamides with isothiocyanates | High (up to 92%) |

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that specific derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes .

- Antimicrobial Efficacy : Another investigation reported that certain synthesized compounds exhibited potent antifungal activity against Candida species, suggesting their utility in treating fungal infections .

- Oxidative Stress Research : Research indicated that these compounds could mitigate oxidative stress in neuronal cells, presenting possibilities for neuroprotective applications .

常见问题

Basic Research Questions

Q. What are common synthetic methods for 1H-isoindole-1,3(2H)-dione derivatives?

- Methodological Answer : A one-pot synthesis approach uses cyclic anhydrides (e.g., phthalic anhydride) reacted with guanidinium chloride as a nitrogen source, catalyzed by FeCl₃ under mild conditions. This method achieves high yields (47–93%) and avoids multi-step procedures . For N-substituted derivatives, nucleophilic substitution with alkyl/aryl halides or amino acid derivatives is employed, followed by spectral validation (FT-IR, ¹H NMR, MS) .

Q. How are isoindole-1,3-dione derivatives characterized for structural confirmation?

- Methodological Answer : Structural confirmation requires a combination of:

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching) and ~1700 cm⁻¹ (imide C-N-C).

- ¹H NMR : Signals for aromatic protons (δ 7.6–8.2 ppm) and substituents (e.g., alkyl chains at δ 1.0–4.0 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 191 for 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione) and fragmentation patterns .

Q. What in vitro assays are used to screen biological activity?

- Methodological Answer :

- COX inhibition : Competitive ELISA with purified COX-1/COX-2 enzymes, using meloxicam as a reference inhibitor. IC₅₀ values are calculated to compare potency .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

Advanced Research Questions

Q. How can molecular docking predict COX-2 selectivity in isoindole-1,3-dione derivatives?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) model interactions between derivatives and COX-2 active sites. Key parameters include:

- Binding affinity scores (e.g., ∆G ≤ -8 kcal/mol for strong inhibitors).

- Hydrogen bonding with residues like Arg120 and Tyr355.

- Selectivity ratio (COX-2/COX-1) : Derivatives with ratios >1.5 (e.g., 2.3 for compound F) show preferential COX-2 inhibition .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., COX inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-response profiling : Test compounds across a wide concentration range (e.g., 10–90 µM) to identify non-cytotoxic therapeutic windows .

- Stress assays : Measure ROS/RNS scavenging activity to distinguish anti-inflammatory effects from oxidative damage .

- In vivo validation : Use rodent models (e.g., carrageenan-induced edema) to confirm activity observed in vitro .

Q. How do structural modifications (e.g., N-substitution) influence physicochemical and pharmacological properties?

- Methodological Answer :

- Lipinski’s Rule Compliance : Calculate logP, molecular weight, and hydrogen bond donors/acceptors. Hydrophilic substituents (e.g., hydroxyethyl) improve solubility but may reduce blood-brain barrier penetration .

- Bioisosteric replacement : Replace phthalimide with thiazolidinone (e.g., 1420071-34-6) to enhance anticancer activity via BRCA1/2 antagonism .

属性

CAS 编号 |

18138-19-7 |

|---|---|

分子式 |

C8H5NS2 |

分子量 |

179.3 g/mol |

IUPAC 名称 |

isoindole-1,3-dithione |

InChI |

InChI=1S/C8H5NS2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) |

InChI 键 |

CMTSCLKCQBPLSH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=S)NC2=S |

规范 SMILES |

C1=CC=C2C(=C1)C(=S)NC2=S |

外观 |

Solid powder |

Key on ui other cas no. |

18138-19-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

isoindolin-1,3-dithione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。